

Application of Frevecitinib in Organoid Models of Lung Tissue

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Compound of Interest

Compound Name: Frevecitinib

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

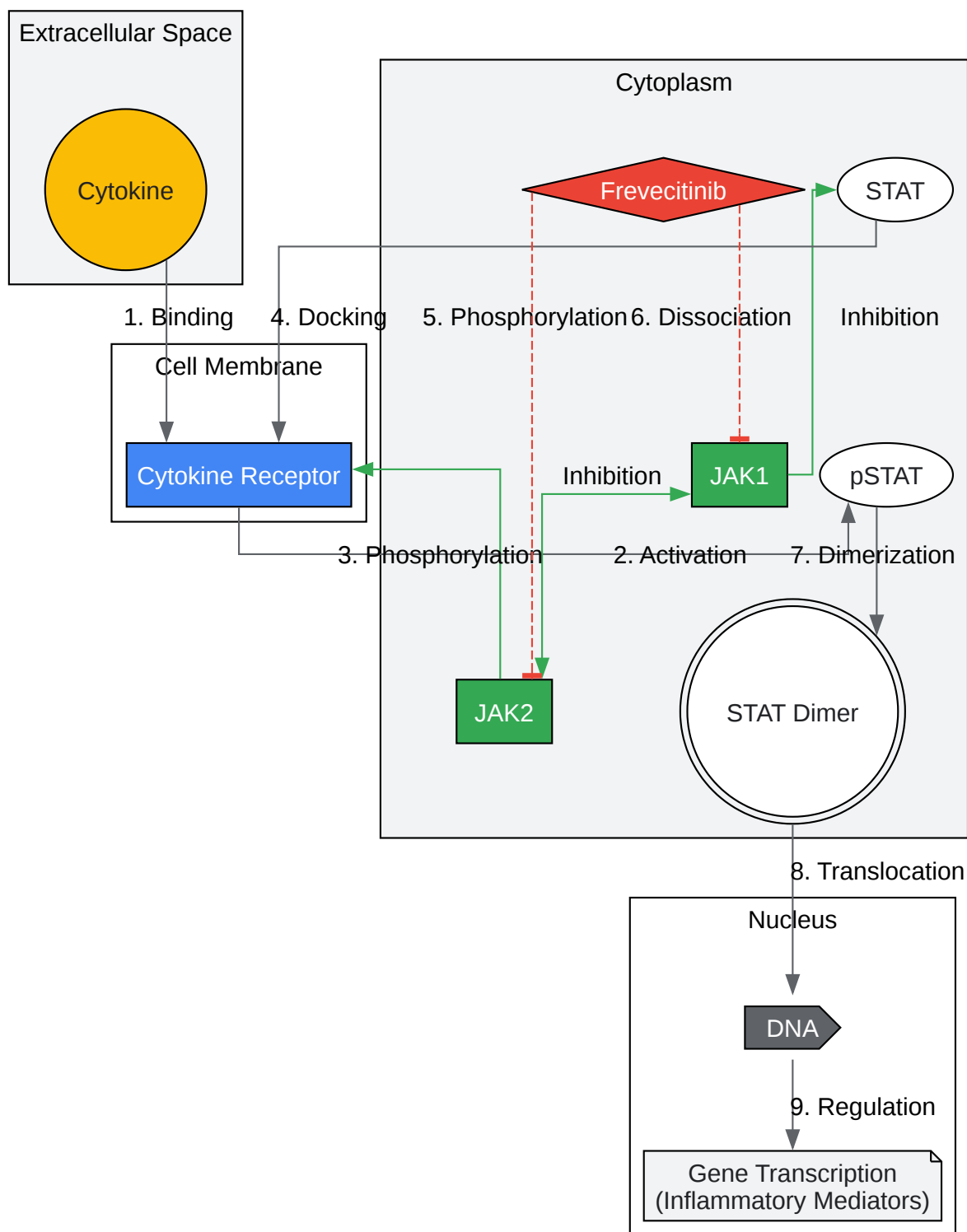
Organoid technology represents a significant leap forward in preclinical drug development, offering three-dimensional, self-organizing structures that closely mimic the cytoarchitecture and function of native tissues.[1][2] Lung organoids, derived from either pluripotent stem cells (PSCs) or adult stem cells (ASCs), provide a highly relevant in vitro platform for studying respiratory diseases and evaluating novel therapeutics.[2][3] This document provides detailed application notes and protocols for the use of **Frevecitinib**, a potent pan-Janus kinase (JAK) inhibitor, in lung organoid models.[4][5]

Frevecitinib (also known as KN-002) is an inhaled small molecule that acts as a balanced inhibitor of all JAK isoforms: JAK1, JAK2, JAK3, and TYK2.[4][5][6] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immune responses.[7][8] By targeting this pathway, **Frevecitinib** is being developed as a potential therapy for inflammatory airway diseases such as severe asthma and Chronic Obstructive Pulmonary Disease (COPD). [9][10] The use of lung organoids offers a powerful system to investigate the efficacy and mechanism of action of **Frevecitinib** in a human-relevant context.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines implicated in the pathogenesis of inflammatory lung diseases. The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and translocation into the nucleus. Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[8]

Frevecitinib exerts its anti-inflammatory effects by inhibiting the kinase activity of JAK1, JAK2, JAK3, and TYK2, thereby blocking the phosphorylation and activation of STATs and preventing the downstream inflammatory gene expression.[4][5]



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Caption: The JAK-STAT signaling pathway and the inhibitory action of **Frevecitinib**.

Experimental Protocols

Protocol 1: Generation and Culture of Human Lung Organoids

This protocol is adapted from established methods for generating lung organoids from adult human lung tissue.[\[11\]](#)[\[12\]](#)

Materials:

- Human lung tissue (obtained with appropriate ethical approval)
- Digestion Medium (e.g., Collagenase/Dispase solution)
- Advanced DMEM/F-12
- Basement Membrane Extract (BME), organoid-qualified (e.g., Matrigel or Cultrex)[\[11\]](#)[\[12\]](#)
- Lung Organoid Expansion Medium (see Table 1 for composition)
- 24-well culture plates
- Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)

Procedure:

- Tissue Processing: Mince fresh human lung tissue into small fragments (~1-2 mm³). Digest the tissue using a suitable enzymatic solution (e.g., Collagenase/Dispase) at 37°C with agitation to generate a single-cell suspension.
- Cell Isolation: Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue. Centrifuge the suspension to pellet the cells and wash with cold PBS.
- Embedding in BME: Resuspend the cell pellet in ice-cold BME at a desired density. Carefully dispense 50 µL domes of the BME/cell mixture into the center of pre-warmed 24-well plate wells.[\[11\]](#)[\[12\]](#)

- Polymerization: Incubate the plate at 37°C for 15-30 minutes to allow the BME domes to polymerize.[12]
- Culture: Gently add 500 µL of pre-warmed Lung Organoid Expansion Medium to each well. [12]
- Maintenance: Culture the organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days.[11][12]
- Passaging: Organoids can be passaged every 2-4 weeks. Mechanically or enzymatically disrupt the organoids, re-embed in fresh BME, and re-plate as described above.

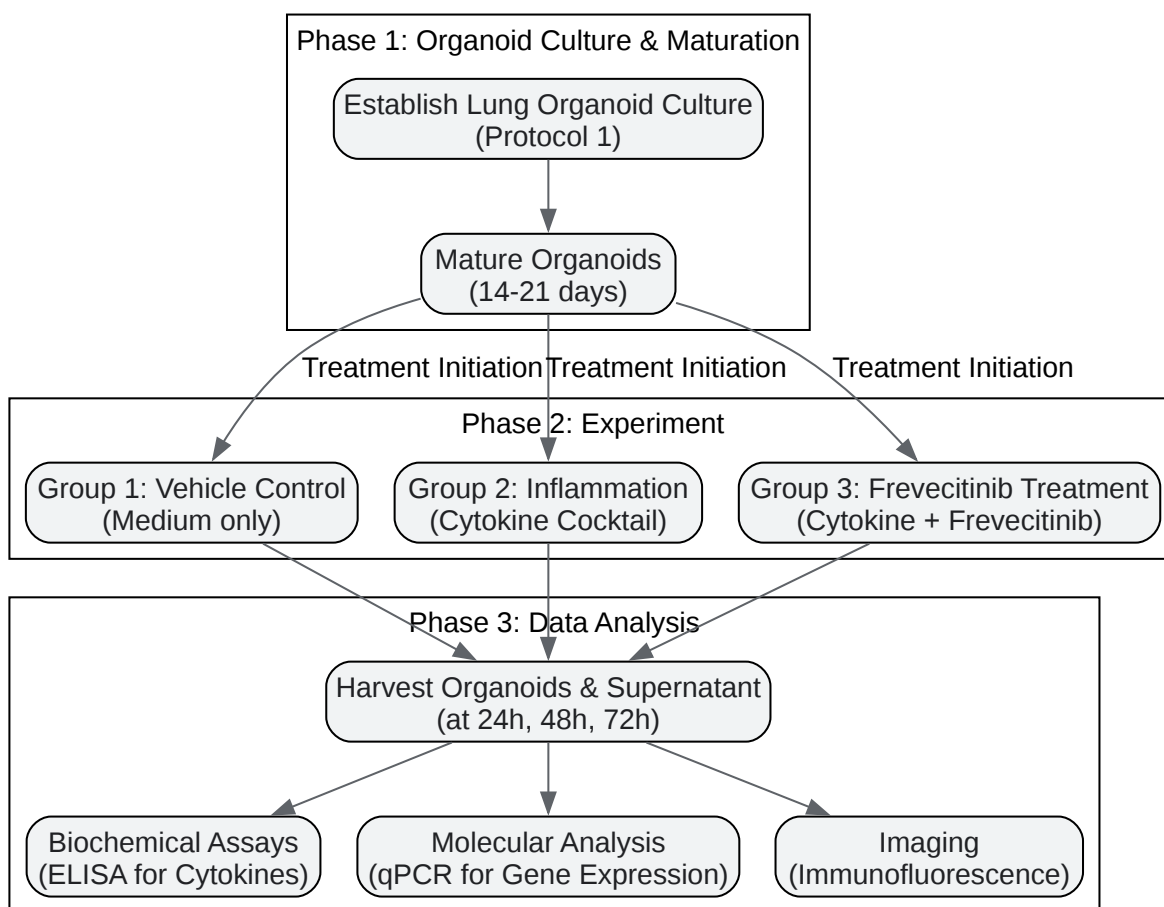
Table 1: Composition of Lung Organoid Expansion Medium

Component	Final Concentration	Purpose
Advanced DMEM/F-12	Base Medium	Nutrient base
B-27 Supplement	1X	Supports neuronal survival
N-2 Supplement	1X	Supports neuronal differentiation
Penicillin-Streptomycin	1X	Antibiotic
L-Glutamine	2 mM	Amino acid source
HEPES	10 mM	Buffering agent
Noggin	100 ng/mL	BMP inhibitor
R-spondin-1	500 ng/mL	Wnt agonist
EGF	50 ng/mL	Growth factor
FGF-10	100 ng/mL	Growth factor

| Y-27632 | 10 µM | ROCK inhibitor (for survival) |

Protocol 2: Evaluating the Efficacy of Frevecitinib in an Inflammatory Model

This protocol outlines a workflow to induce an inflammatory response in lung organoids and assess the anti-inflammatory effects of **Frevecitinib**.



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Caption: Experimental workflow for testing **Frevecitinib** on lung organoids.

Materials:

- Mature lung organoids (cultured for at least 14 days)
- **Frevecitinib** (dissolved in a suitable solvent, e.g., DMSO)
- Inflammatory stimulus (e.g., a cytokine cocktail of IL-4, IL-13, and TNF- α , relevant to asthma pathology)[13]
- Reagents for analysis (ELISA kits, RNA extraction kits, qPCR reagents, antibodies for immunofluorescence)

Procedure:

- Organoid Plating: Culture mature lung organoids in a 24-well plate as described in Protocol 1.
- Experimental Groups: Prepare three treatment groups:
 - Vehicle Control: Treat organoids with standard expansion medium containing the vehicle (e.g., DMSO) at the same concentration as the **Frevecitinib** group.
 - Inflammation Control: Treat organoids with expansion medium containing the inflammatory cytokine cocktail.
 - **Frevecitinib** Treatment: Treat organoids with expansion medium containing both the inflammatory cytokine cocktail and **Frevecitinib** at various concentrations (e.g., dose-response from 1 nM to 1 μ M).
- Incubation: Incubate the plates for a defined time course (e.g., 24, 48, and 72 hours).
- Sample Collection: At each time point, collect the culture supernatant for cytokine analysis and harvest the organoids for molecular and imaging analysis.
- Data Analysis:
 - ELISA: Measure the concentration of key inflammatory cytokines (e.g., TSLP, IL-6, CXCL8) in the collected supernatant.

- qPCR: Extract RNA from the harvested organoids and perform quantitative real-time PCR to analyze the expression of inflammatory genes (e.g., MUC5AC, CCL26, NOS2).
- Immunofluorescence (IF): Fix, permeabilize, and stain organoids to visualize key markers, such as phosphorylated STATs (pSTATs) to directly assess pathway inhibition, or markers of mucus hypersecretion (MUC5AC).

Data Presentation

The quantitative data generated from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 2: Hypothetical ELISA Results for Inflammatory Cytokine Secretion (pg/mL)

Treatment Group	TSLP (pg/mL) at 48h	IL-6 (pg/mL) at 48h
Vehicle Control	15 ± 4	25 ± 7
Inflammation Control	450 ± 55	620 ± 78
Frevecitinib (10 nM)	210 ± 30	315 ± 45
Frevecitinib (100 nM)	85 ± 15	110 ± 22
Frevecitinib (1 µM)	20 ± 6	32 ± 9

Data are presented as mean ± standard deviation.

Table 3: Hypothetical qPCR Results for Inflammatory Gene Expression (Fold Change vs. Vehicle)

Treatment Group	MUC5AC Expression	CCL26 (eotaxin-3) Expression
Inflammation Control	12.5 ± 2.1	25.8 ± 4.3
Frevecitinib (10 nM)	6.2 ± 1.1	11.5 ± 2.5
Frevecitinib (100 nM)	2.1 ± 0.5	3.4 ± 0.8
Frevecitinib (1 µM)	1.2 ± 0.3	1.5 ± 0.4

Data are presented as mean fold change ± standard error of the mean.

Conclusion

Lung organoid models provide a robust and physiologically relevant platform for the preclinical evaluation of novel respiratory therapeutics. The protocols and application notes detailed herein offer a comprehensive framework for researchers to investigate the anti-inflammatory efficacy of the pan-JAK inhibitor **Frevecitinib**. By leveraging these advanced in vitro systems, drug development professionals can gain critical insights into the drug's mechanism of action and its potential to modulate inflammatory pathways in human lung tissue, thereby accelerating its journey towards clinical application.

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References

- 1. Frontiers | Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities [frontiersin.org]
- 2. Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress — Kinaset Therapeutics [kinasettherapeutics.com]
- 5. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe Asthma and COPD via Oral Presentations and Poster at ERS Congress [businesswire.com]
- 6. Kinaset Therapeutics to Present Phase 1 Results of Frevecitinib for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frevecitinib by Kinaset Therapeutics for Chronic Obstructive Pulmonary Disease (COPD): Likelihood of Approval [pharmaceutical-technology.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Human Lung Organoid Culture Protocol | Bio-Techne [bio-technique.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. hcplive.com [hcplive.com]
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